

# VX-548 Demonstrates Significant Pain Reduction Compared to Placebo in Clinical Trials

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## Compound of Interest

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A comprehensive analysis of the clinical trial data for the novel, selective NaV1.8 inhibitor, VX-548, reveals a statistically significant and clinically meaningful reduction in moderate-to-severe acute pain when compared to placebo. This guide provides a detailed comparison of VX-548 and placebo, presenting key efficacy and safety data from recent Phase 3 clinical trials, alongside the experimental protocols and the underlying mechanism of action.

VX-548, developed by Vertex Pharmaceuticals, is an investigational oral medication that selectively targets the NaV1.8 sodium channel, which plays a crucial role in the transmission of pain signals in the peripheral nervous system.<sup>[1]</sup> This novel mechanism of action offers a potential non-opioid alternative for the management of acute pain.<sup>[2]</sup>

## Efficacy in Acute Pain Management

Pivotal Phase 3 clinical trials have evaluated the efficacy of VX-548 in patients with moderate-to-severe acute pain following two types of surgeries: abdominoplasty and bunionectomy.<sup>[3][4]</sup> The primary endpoint in these studies was the time-weighted sum of the pain intensity difference from 0 to 48 hours (SPID48), measured on an 11-point Numeric Pain Rating Scale (NPRS).<sup>[3][5]</sup>

The data presented in the tables below summarize the key findings from these trials, demonstrating the superiority of VX-548 over placebo in providing pain relief.

## Table 1: Primary Efficacy Endpoint (SPID48) in Phase 3 Acute Pain Studies

Surgical Model	Treatment Group	LS Mean Difference in SPID48 from Placebo (95% CI)	P-value
Abdominoplasty	VX-548	48.4 (33.6, 63.1)	<0.0001
Bunionectomy	VX-548	29.3 (14.0, 44.6)	0.0002
Higher SPID48 scores indicate greater pain relief. <a href="#">[6]</a>			

## Table 2: Key Secondary Efficacy Endpoint in Phase 3 Acute Pain Studies

Surgical Model	Endpoint	VX-548	Placebo	Nominal P-value
Abdominoplasty	Median Time to Meaningful Pain Relief	2 hours	8 hours	<0.0001
Bunionectomy	Median Time to Meaningful Pain Relief	4 hours	8 hours	0.0016

\*Defined as a  $\geq 2$ -point reduction in NPRS from baseline.[\[3\]\[5\]](#)

## Safety and Tolerability Profile

Across the Phase 3 program, VX-548 was generally well-tolerated, with a safety profile that was comparable to or more favorable than placebo in the post-surgical setting.[\[3\]](#) The majority

of adverse events (AEs) reported were mild to moderate in severity, and there were no serious adverse events (SAEs) related to VX-548.[3]

### Table 3: Incidence of Adverse Events (AEs) in Phase 3 Acute Pain Studies

Surgical Model	Treatment Group	Incidence of Any AEs
Abdominoplasty	VX-548	50.0%
Placebo		56.3%
Bunionectomy	VX-548	31.0%
Placebo		35.2%

Commonly reported adverse events (with an incidence of  $\geq 5\%$  in any treatment group) included nausea, headache, constipation, and dizziness.[3]

### Experimental Protocols

The Phase 3 clinical trials for VX-548 in acute pain were randomized, double-blind, placebo-controlled studies.[4]

**Patient Population:** The studies enrolled adult patients (ages 18 to 80) who had undergone either abdominoplasty or bunionectomy and were experiencing moderate to severe postoperative pain, defined as a score of 4 or higher on the 11-point Numeric Pain Rating Scale (NPRS).

**Treatment Regimen:** Participants were randomized to receive one of the following treatments:

- VX-548: An initial oral dose of 100 mg, followed by a 50 mg maintenance dose every 12 hours.[5]
- Placebo: An identical-looking oral placebo administered on the same schedule as VX-548.[5]
- Hydrocodone bitartrate/acetaminophen (HB/APAP): An active comparator arm to provide context for the treatment effect.[5]

**Efficacy Assessments:** The primary efficacy endpoint was the time-weighted sum of the pain intensity difference over 48 hours (SPID48). Pain intensity was assessed using the NPRS, an 11-point scale where 0 represents "no pain" and 10 represents "the most intense pain imaginable".<sup>[7][8]</sup> Pain assessments were conducted at multiple time points over the 48-hour treatment period.<sup>[9]</sup> Secondary endpoints included the time to meaningful pain relief.<sup>[3][5]</sup>

**Safety Assessments:** Safety and tolerability were monitored throughout the studies, with the collection of data on all adverse events.

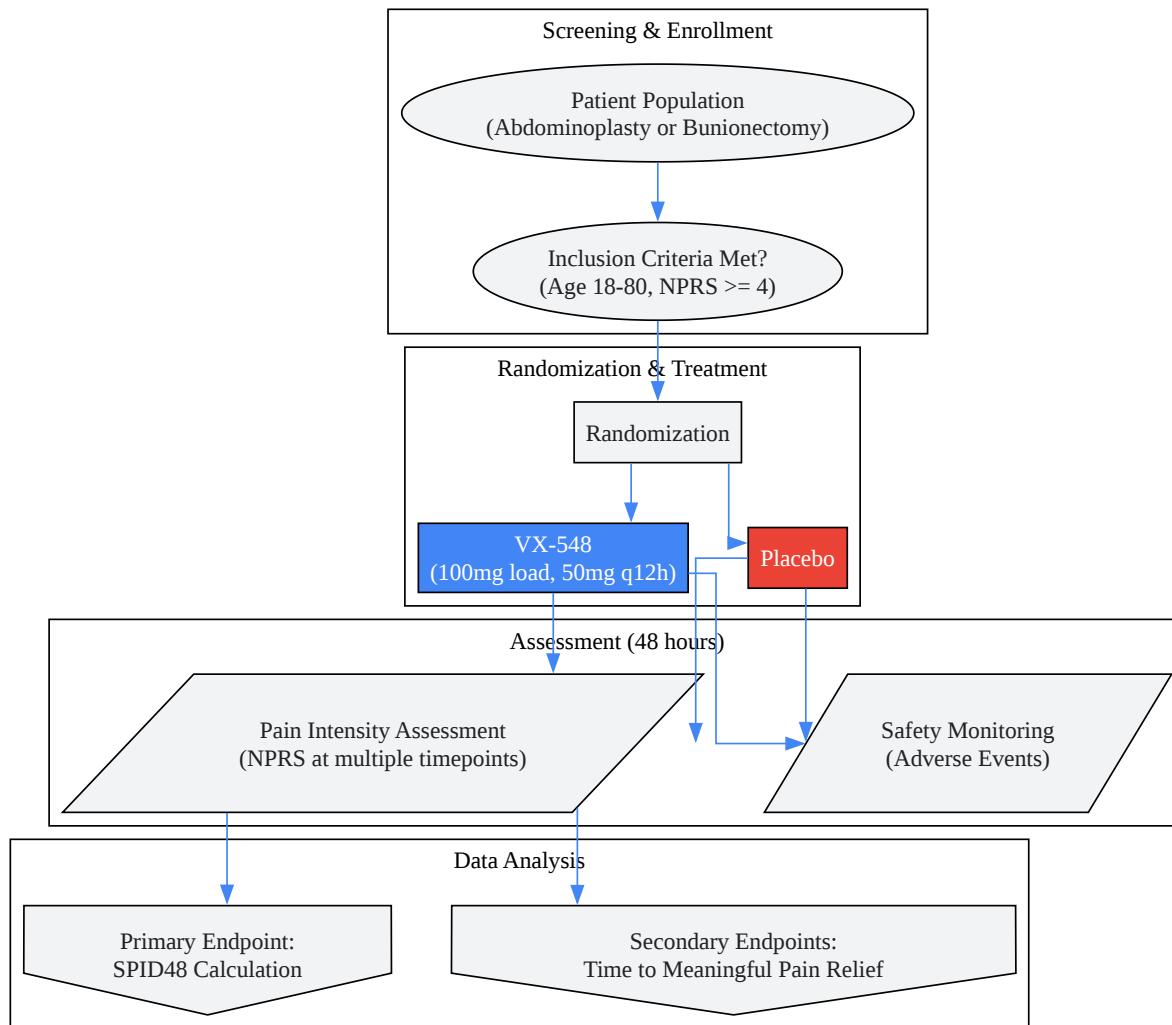
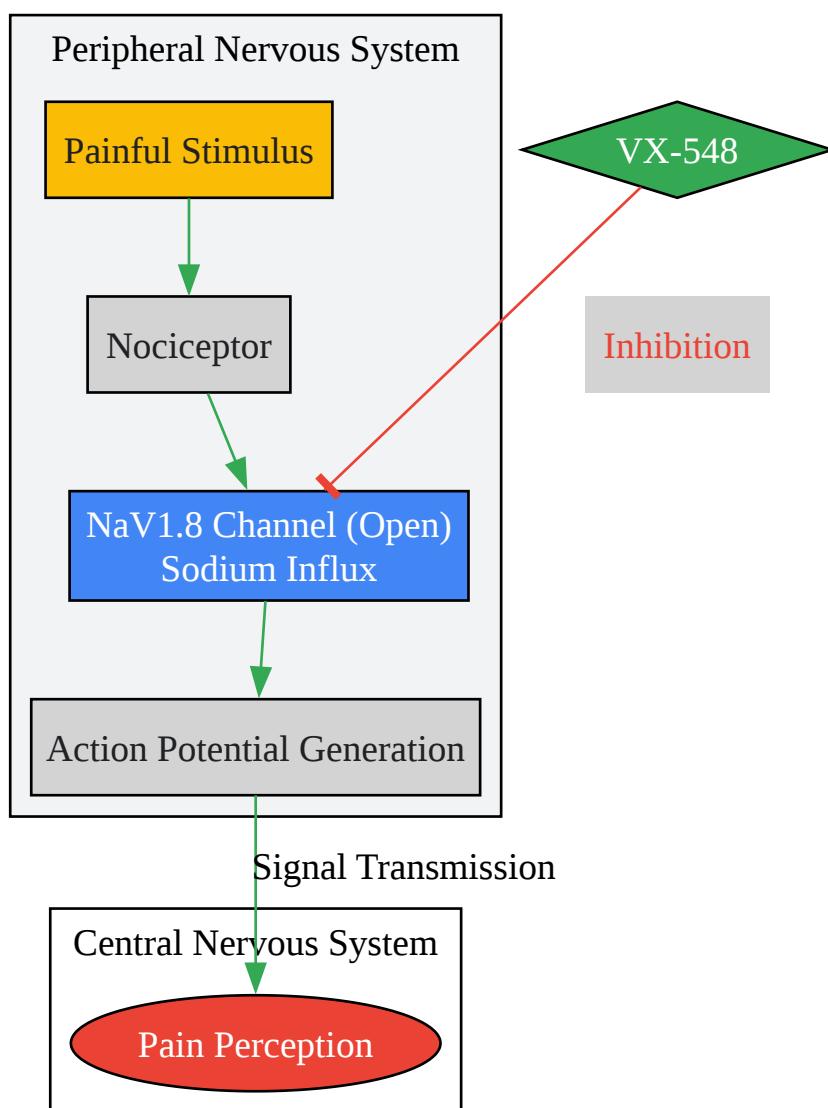
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Figure 1: Experimental workflow for VX-548 Phase 3 acute pain trials.

## Mechanism of Action: Selective Inhibition of NaV1.8

VX-548's analgesic effect is achieved through the selective inhibition of the NaV1.8 voltage-gated sodium channel.<sup>[1]</sup> These channels are predominantly expressed in peripheral nociceptive neurons, which are responsible for transmitting pain signals from the body to the central nervous system.<sup>[10]</sup> By specifically blocking NaV1.8, VX-548 aims to dampen the pain signals at their source, thereby reducing the perception of pain without the central nervous system side effects associated with opioids.<sup>[10]</sup>



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Figure 2: Signaling pathway illustrating VX-548's mechanism of action.

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